Ferrozine(R) iron reagent

Description

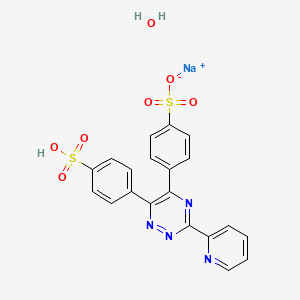

Properties

CAS No. |

63451-29-6 |

|---|---|

Molecular Formula |

C20H16N4NaO7S2 |

Molecular Weight |

511.5 g/mol |

IUPAC Name |

sodium;4-[3-pyridin-2-yl-5-(4-sulfophenyl)-1,2,4-triazin-6-yl]benzenesulfonate;hydrate |

InChI |

InChI=1S/C20H14N4O6S2.Na.H2O/c25-31(26,27)15-8-4-13(5-9-15)18-19(14-6-10-16(11-7-14)32(28,29)30)23-24-20(22-18)17-3-1-2-12-21-17;;/h1-12H,(H,25,26,27)(H,28,29,30);;1H2 |

InChI Key |

TXAJQBKMPKPCAD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)[O-])C4=CC=C(C=C4)S(=O)(=O)O.O.[Na+] |

physical_description |

Bright yellow powder with a pungent odor; [HACH LANGE MSDS] |

Related CAS |

28048-33-1 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

The Ferrozine Iron Assay: Mechanistic Principles and Optimized Methodologies for Biological Matrices

Accurate quantification of iron is a critical requirement across disciplines ranging from nanoparticle characterization to the study of metabolic disorders like hemochromatosis. While inductively coupled plasma mass spectrometry (ICP-MS) remains the gold standard for elemental analysis, it is often cost-prohibitive and highly sensitive to polyatomic interferences[1]. The Ferrozine assay offers a robust, high-throughput, and highly sensitive colorimetric alternative.

This whitepaper deconstructs the chemical principles governing the Ferrozine assay, explains the causality behind critical methodological choices, and provides a self-validating protocol designed to eliminate common analytical errors.

Mechanistic Foundations: The Chemistry of Ferrozine

The core principle of the Ferrozine assay relies on the specific and high-affinity chelation of divalent ferrous ions (

In biological systems, iron is predominantly stored in its oxidized, ferric state (

When

Chemical reaction pathway of the Ferrozine iron assay from digestion to quantification.

Critical Variables in Assay Design: Causality & Control

As an application scientist, I frequently observe assay failures stemming from a misunderstanding of the sample matrix. The Ferrozine assay is not a simple "mix-and-read" operation; it is a carefully balanced thermodynamic system.

A. Matrix Digestion (The Release Phase)

Iron must be liberated from its biological carriers. This is achieved using strong acids—typically 10% Trichloroacetic acid (TCA), 1M Hydrochloric acid (HCl), or Perchloric acid—combined with thermal energy (e.g., 100°C for 1 hour)[5][6].

-

Causality: The low pH denatures the tertiary structures of carrier proteins (like transferrin), while the heat provides the activation energy required to break the coordinate covalent bonds holding the

ions.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

B. The Reduction Step

Because the

-

Causality: Ascorbic acid acts as a potent electron donor. However, if the reduction step is incomplete, the final absorbance will falsely underestimate the total iron content. Sufficient incubation time must be allowed for the reduction kinetics to reach equilibrium before reading the plate[5].

C. pH Optimization (The Complexation Phase)

The formation of the magenta

-

Causality: The preceding digestion step leaves the sample highly acidic (pH < 1). If Ferrozine is added directly, no color will develop. Therefore, a strong buffering agent—such as 3M Sodium Acetate—must be introduced simultaneously with the Ferrozine to neutralize the acid and stabilize the microenvironment at an optimal pH of ~4.5 to 5.5[7][6].

Quantitative Data: Reagent Selection & Troubleshooting

When designing an iron quantification workflow, researchers often weigh Ferrozine against older reagents like o-Phenanthroline. Ferrozine is overwhelmingly preferred in modern drug development and nanoparticle research due to its superior molar absorptivity, which translates directly to higher assay sensitivity[3].

Table 1: Quantitative Comparison of Iron Chelators[4][5]

| Parameter | Ferrozine | o-Phenanthroline |

| Molar Absorptivity ( | ~27,900 | ~11,100 |

| Optimal pH Range | 4.0 – 9.0 | 2.0 – 9.0 |

| Complex Color | Magenta / Purple | Orange-Red |

| Primary Interferences | Copper, Cobalt | Heavy metals, Copper |

| Sensitivity | High (Ideal for micro-samples) | Moderate |

Table 2: Troubleshooting Guide for the Ferrozine Assay[6][8]

| Observation | Root Cause | Corrective Action |

| Low Absorbance / Poor Recovery | Incomplete protein digestion or incomplete reduction of | Extend acid digestion time at 100°C. Ensure ascorbic acid is freshly prepared, as it oxidizes rapidly in air. |

| High Background Signal | Environmental iron contamination in buffers or glassware. | Use ultra-pure, metal-free water (ddH2O) for all reagents. Acid-wash all glassware prior to use. |

| Unstable / Drifting Absorbance | The final pH of the reaction mixture is outside the 4–9 range. | Verify the buffering capacity. Increase the concentration of the Sodium Acetate buffer to ensure neutralization of the digestion acid. |

Self-Validating Experimental Protocol

The following methodology is optimized for biological tissues and cell lysates. To ensure trustworthiness, this protocol incorporates a self-validating standard curve and matrix blanks to account for endogenous background noise[5][6].

Step-by-step experimental workflow for the Ferrozine iron assay in biological matrices.

Step-by-Step Methodology

Phase 1: Preparation & Digestion

-

Homogenization: Homogenize tissue samples or lyse cell pellets in ultra-pure

. -

Standard Curve Preparation: Prepare a serial dilution of an Iron Standard (e.g.,

or -

Acid Digestion: To 50

of each sample and standard, add an equal volume (50 -

Thermal Release: Incubate the tightly capped tubes at 100°C for exactly 1 hour. Safety Note: Perform this in 5 mL screw-cap polypropylene tubes to prevent tube-bursting events caused by pressure buildup[5].

-

Clarification: Cool the samples to room temperature and centrifuge at 12,000 x g for 10 minutes to pellet denatured proteins and cellular debris. Transfer the clear supernatant to a new microplate or tube.

Phase 2: Reduction & Complexation

6. Working Solution Preparation: Prepare a Ferrozine working solution immediately before use. A standard optimized ratio is: 50

References

-

An Improved Ferrozine-Based Protocol for Safe, Reproducible, and Accurate Quantification of Iron in Biological and Chemical Samples National Center for Biotechnology Information (PMC)[Link]

-

Ferrozine Assay for Simple and Cheap Iron Analysis of Silica-Coated Iron Oxide Nanoparticles ChemRxiv[Link]

-

Ferrous Iron Chelating (FIC) Assay Kit Zen-Bio[Link]

-

Iron supplementation and iron accumulation promote adipocyte thermogenesis through PGC1α-ATGL–mediated lipolysis National Center for Biotechnology Information (PMC)[Link]

-

Troubleshooting Common Issues in Ferrozine Iron Determination NBINNO[Link]

-

Ferrozine-A New Spectrophotometric Reagent for Iron Analytical Chemistry (Hosted by Illinois.edu)[Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. zen-bio.com [zen-bio.com]

- 3. benchchem.com [benchchem.com]

- 4. faculty.nres.illinois.edu [faculty.nres.illinois.edu]

- 5. An Improved Ferrozine-Based Protocol for Safe, Reproducible, and Accurate Quantification of Iron in Biological and Chemical Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Iron supplementation and iron accumulation promote adipocyte thermogenesis through PGC1α-ATGL–mediated lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

Ferrozine: Chemical Mechanics, Chelation Dynamics, and Standardized Protocols for Iron Quantification

Executive Summary

Accurate quantification of iron is a critical requirement across biological, chemical, and environmental research. Ferrozine—a highly sensitive, chromogenic chelating agent—has become the gold standard for spectrophotometric iron determination[1]. This whitepaper provides an in-depth technical analysis of Ferrozine’s structural properties, the thermodynamic causality behind its chelation mechanics, and field-proven, self-validating experimental protocols designed for researchers and drug development professionals.

Molecular Architecture and Physicochemical Properties

Ferrozine is structurally defined by a 1,2,4-triazine core substituted with a pyridyl group and two phenylsulfonic acid moieties[2]. The strategic placement of these functional groups dictates its behavior in solution:

-

Chelation Core: The nitrogen atoms within the triazine and pyridyl rings act as strong electron donors, creating an optimal binding pocket for transition metals.

-

Solubility Modifiers: The two sulfonic acid groups (

) are highly polar, ensuring that both the free ligand and the resulting metal complex remain highly soluble in aqueous physiological buffers[3].

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the Ferrozine monosodium salt, the most common commercially available form.

| Property | Value | Reference |

| IUPAC Name | Sodium 4-[3-pyridin-2-yl-6-(4-sulfophenyl)-1,2,4-triazin-5-yl]benzenesulfonate | [3] |

| Molecular Formula | [3] | |

| Molecular Weight | 492.46 g/mol | [4] |

| CAS Number | 69898-45-9 | [3][5] |

| Molar Extinction Coefficient ( | 27,900 | [1][6] |

| Optimal pH Range | 4.0 – 9.0 | [1][7] |

Mechanistic Causality of Iron Chelation

The analytical power of Ferrozine relies on its strict oxidation-state specificity. Ferrozine forms a highly stable, magenta-colored tris-complex with ferrous iron (

Why does Ferrozine selectively bind

The Causality of pH Control: The reaction must be strictly buffered between pH 4.0 and 9.0[1][7].

-

Below pH 4.0: The nitrogen atoms on the triazine and pyridyl rings become protonated. This protonation directly competes with

for the binding sites, drastically reducing the linearity and magnitude of color development[1]. -

Above pH 9.0: Solvated iron rapidly precipitates as insoluble iron hydroxides (

), removing the target analyte from the aqueous phase and preventing chelation[1].

Logic of Ferrozine-mediated Iron Chelation and Detection.

Standardized Experimental Protocol: A Self-Validating System

To ensure scientific integrity, any iron quantification assay must account for matrix interference and incomplete reduction. The following protocol is optimized for biological samples (e.g., tissues, cell lysates) and is designed as a self-validating system[8].

System Validation Controls

-

Reagent Blank: Accounts for trace iron contamination in the buffers.

-

Standard Curve: A fresh

standard curve (0 to 1.0 mM) verifies the thermodynamic linearity of the complexation[8]. -

Matrix Spike: Adding a known concentration of

to a sample duplicate ensures that biological matrix components (like EDTA or lipids) are not inhibiting color development[9][10].

Step-by-Step Methodology

-

Sample Digestion: Transfer biological samples into 5 mL screw-cap polypropylene tubes. Add Perchloric acid (

) and Hydrogen peroxide ( -

Reduction: Add hydroxylamine hydrochloride to the digested sample and incubate at 37°C.

-

Causality: Hydroxylamine acts as a potent reducing agent in acidic environments, quantitatively converting all released

to the reactive

-

-

Complexation: Add a 0.5% (w/v) Ferrozine solution prepared in

-free water. Add pyridine as a stabilizer. Incubate at room temperature for exactly 2 hours[8].-

Causality: The 2-hour incubation is critical. Kinetic analysis confirms that the formation of the

complex requires this duration to reach a stable, irreversible absorbance plateau[8].

-

-

Spectrophotometric Measurement: Read the optical density (OD) at 562 nm using a microplate reader or benchtop spectrophotometer[6][8][9].

Step-by-step Ferrozine assay workflow for biological matrices.

Advanced Applications

Beyond standard biological matrices, Ferrozine's robust chemistry allows for advanced analytical applications:

-

Iron Oxide Nanoparticles (IONPs): In nanomedicine, quantifying the iron core of silica-coated IONPs is notoriously difficult. By utilizing ascorbic acid as both a reducing agent and a penetrant, researchers can digest the IONP core through the mesoporous silica shell without relying on highly toxic hydrofluoric acid. This yields a quantitative range of 1–14 ppm[11].

-

Antioxidant and Amino Acid Interactions: Ferrozine is utilized to study reactive oxygen species (ROS) and lipid peroxidation. Interestingly, when reacting with specific amino acids like histidine, Ferrozine and iron form a transient blue complex (absorbance maximum at 630 nm). Over time, this decomposes via a nonoxidative pathway into the standard stable purple complex (562 nm), providing a unique spectrophotometric window into amino acid-metal interaction kinetics[12][13].

References

-

PubChem - Ferrozine free acid (CID 34128) . National Institutes of Health (NIH). [Link]

-

PubChem - Ferrozine sodium salt (CID 23662871) . National Institutes of Health (NIH).[Link]

-

An Improved Ferrozine-Based Protocol for Safe, Reproducible, and Accurate Quantification of Iron in Biological and Chemical Samples . MDPI.[Link]

-

Ferrozine Assay for Simple and Cheap Iron Analysis of Silica-Coated Iron Oxide Nanoparticles . ChemRxiv.[Link]

-

Optimized ferrozine-based assay for dissolved iron . ResearchGate.[Link]

-

Evaluation of a Ferrozine Based Autonomous in Situ Lab-on-Chip Analyzer for Dissolved Iron Species in Coastal Waters . Frontiers in Marine Science.[Link]

-

Antioxidant activity of Ferrozine–iron–amino acid complexes . Proceedings of the National Academy of Sciences (PMC - NIH).[Link]

-

Ferrozine Monosodium salt CAS 69898-45-9 . Watson International Ltd.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ferrozine free acid | C20H14N4O6S2 | CID 34128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ferrozine sodium salt | C20H13N4NaO6S2 | CID 23662871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. watson-int.com [watson-int.com]

- 5. Ferrozine [sorachim.com]

- 6. Frontiers | Evaluation of a Ferrozine Based Autonomous in Situ Lab-on-Chip Analyzer for Dissolved Iron Species in Coastal Waters [frontiersin.org]

- 7. matarvattensektionen.se [matarvattensektionen.se]

- 8. mdpi.com [mdpi.com]

- 9. kamiyabiomedical.com [kamiyabiomedical.com]

- 10. jaica.com [jaica.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Antioxidant activity of Ferrozine–iron–amino acid complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Technical Guide: The Coordination Chemistry and Selective Binding Mechanism of Ferrozine to Ferrous Iron (Fe²⁺)

Executive Summary

Ferrozine (3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine-4,4'-disulfonic acid sodium salt) is the industry-standard chromogenic chelator for the quantification of iron in biological and environmental samples. Its utility drives from a highly specific coordination mechanism that favors the ferrous (

Part 1: The Chemistry of Selectivity

Molecular Architecture and Coordination

Ferrozine functions as a bidentate ligand belonging to the

To form the stable chromophore, three Ferrozine anions (

Ligand Field Theory and Electronic Selectivity

The critical question is: Why does Ferrozine bind Fe²⁺ so strongly while largely ignoring Fe³⁺?

The answer lies in Ligand Field Stabilization Energy (LFSE) and

-

Low-Spin Complex Formation: Ferrozine acts as a strong-field ligand. When it approaches the

ion, it causes a large splitting ( -

The

Advantage (Fe²⁺): Ferrous iron has 6 -

The

Disadvantage (Fe³⁺): Ferric iron has 5 -

Metal-to-Ligand Charge Transfer (MLCT): The intense magenta color arises because the filled

orbitals of Fe²⁺ donate electron density into the empty

Mechanistic Pathway Diagram

The following diagram illustrates the equilibrium and the competitive exclusion of Fe³⁺.

Caption: Mechanistic divergence showing the thermodynamic favorability of Fe(II) coordination driven by electronic configuration and back-bonding stabilization.

Part 2: Thermodynamics & Quantitative Data

The reliability of Ferrozine arises from its high molar absorptivity and stability across a wide pH range.

Comparative Optical Properties

The table below compares Ferrozine against other common ferroin-type chelators.

| Parameter | Ferrozine | 1,10-Phenanthroline | 2,2'-Bipyridine |

| 562 nm | 510 nm | 522 nm | |

| Molar Absorptivity ( | 27,900 | 11,100 | 8,700 |

| Detection Limit | ~1 | ~10 | ~20 |

| Binding Stoichiometry | 3:1 | 3:1 | 3:1 |

| Water Solubility | High (Sulfonated) | Low (Requires solvent) | Moderate |

Stability Constants

-

Log

(Overall Stability): -

pH Stability: The complex is fully stable between pH 4 and pH 9. Below pH 4, protonation of the ligand nitrogens competes with metal binding. Above pH 9, hydroxide formation may compete, though Ferrozine is remarkably resistant compared to phenanthroline.

Part 3: Validated Experimental Protocol

This protocol is designed for Total Iron and Ferrous Iron speciation. It includes a self-validating reduction step to ensure total iron recovery.

Reagents

-

Ferrozine Reagent: 5 mM Ferrozine in 50 mM Ammonium Acetate buffer (pH 5.5).

-

Reducing Agent (for Total Fe): 1.4 M Hydroxylamine Hydrochloride or 10 mM Ascorbic Acid (freshly prepared).

-

Acid Diluent: 0.1 M HCl (Trace metal grade).

Workflow Logic

-

Acidification: Solubilizes iron from proteins (e.g., transferrin, ferritin).

-

Reduction: Essential for "Total Iron." Since Ferrozine only binds Fe²⁺, any Fe³⁺ must be chemically reduced.

-

Buffering: Ferrozine requires pH 4–9 for optimal binding kinetics. Ammonium acetate buffers the acidic sample to ~pH 5.5.

Protocol Diagram (Assay Workflow)

Caption: Split-stream workflow for differentiating ferrous iron from total iron using the reduction step as the control variable.

Part 4: Troubleshooting & Interference Management

Even with high selectivity, environmental matrices can introduce artifacts.

Common Interferences

| Interferent | Mechanism | Symptom | Mitigation |

| Copper (Cu⁺) | Binds Ferrozine (Tetrahedral) | Positive bias (Orange/Brown hue) | Add Neocuproine (specific Cu chelator) or Thiourea. |

| Cobalt (Co²⁺) | Binds Ferrozine | Positive bias | Usually negligible unless Co > Fe. |

| Strong Oxidizers | Re-oxidizes Fe²⁺ to Fe³⁺ | Signal fading | Ensure excess Ascorbic Acid is present. |

| EDTA/Citrate | Competes for Fe²⁺ | Low recovery | Acid digestion (pH < 2) prior to assay releases Fe from chelators. |

Self-Validation Step

To verify the absence of matrix interference (e.g., from serum proteins or turbidity):

-

Measure absorbance at 562 nm (

).[2] -

Measure absorbance at 700 nm (

) as a background turbidity correction. -

Calculate Signal:

.

References

-

Stookey, L. L. (1970). Ferrozine: A New Spectrophotometric Reagent for Iron.[2][3][4][5][6][7] Analytical Chemistry, 42(7), 779–781.[4] Link

-

Viollier, E., et al. (2000). The ferrozine method revisited: Fe(II)/Fe(III) determination in natural waters. Applied Geochemistry, 15(6), 785-790. Link

-

Jeitner, T. M. (2014). Optimized Ferrozine-based Assay for Dissolved Iron. Cold Spring Harbor Protocols. Link

-

Gibbs, C. R. (1976). Characterization and application of ferrozine iron reagent. Analytical Chemistry, 48(8), 1197–1201. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. faculty.nres.illinois.edu [faculty.nres.illinois.edu]

- 3. Ferrozine-A New Spectrophotometric Reagent for Iron | EPIC [epic.awi.de]

- 4. scribd.com [scribd.com]

- 5. L. L. Stookey, “Ferrozine a New Spectrophotometric Re- Agent for Iron Determination,” Analytical Chemistry, Vol. 42, No. 7, 1970, pp. 779-784. doi10.1021/ac60289a016 - References - Scientific Research Publishing [scirp.org]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

The Foundational Chemistry and Application of Ferrozine: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of Ferrozine, a highly sensitive and specific colorimetric reagent for the determination of iron. From its initial synthesis and characterization to its widespread application in clinical diagnostics, environmental monitoring, and food science, this document offers a comprehensive overview for researchers, scientists, and drug development professionals. The guide delves into the core chemical principles governing Ferrozine's interaction with iron, details robust experimental protocols, and provides insights into the practical considerations for its use.

Introduction: The Quest for a Superior Iron Reagent

The accurate quantification of iron has long been a critical aspect of various scientific disciplines. In the mid-20th century, while several reagents for iron determination existed, there was a persistent need for a reagent that offered higher sensitivity, greater specificity, and was cost-effective for routine analysis. This need spurred the research that led to the development of Ferrozine. The foundational work on Ferrozine was driven by the goal of creating a water-soluble reagent that could form a stable, intensely colored complex with ferrous iron, thus enabling simple and accurate spectrophotometric analysis.

The Genesis of Ferrozine: Discovery and Synthesis

The development of Ferrozine, chemically known as 3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine, disodium salt, was a significant advancement in the field of analytical chemistry.

Pioneering Research by Lawrence L. Stookey

The seminal work on Ferrozine was published in 1970 by Lawrence L. Stookey of the Hach Chemical Company.[1][2][3] Stookey's research focused on synthesizing a new spectrophotometric reagent for iron that would be more sensitive than the existing options.[1] The G. Frederick Smith Chemical Company, already known for its work on iron reagents, provided the context and likely some of the foundational knowledge for this development.[1][4]

Synthesis Pathway

The synthesis of Ferrozine involves a multi-step process, beginning with the preparation of the parent compound, 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine. This is followed by a sulfonation step to introduce the sulfonic acid groups, which impart water solubility to the molecule.[1][5]

Caption: Synthesis pathway of Ferrozine from its parent compound.

Mechanism of Action: The Chelation of Ferrous Iron

The efficacy of Ferrozine as an iron reagent lies in its ability to form a stable and intensely colored complex with ferrous iron (Fe²⁺).

The "Ferroin" Functional Group

Ferrozine contains the "ferroin" functional group, a specific arrangement of nitrogen atoms (-N=C-C=N-) that acts as a bidentate ligand, meaning it can bind to a metal ion in two places.[2] This structural feature is key to its chelating properties.

Formation of the Tris-Ferrozine-Iron(II) Complex

In the presence of ferrous iron, three Ferrozine molecules coordinate with one Fe²⁺ ion to form a stable, water-soluble, magenta-colored complex, specifically [Fe(Fz)₃]⁴⁻.[6][7] This 3:1 stoichiometric relationship is crucial for the quantitative nature of the assay.[1][6]

Caption: Formation of the stable tris-Ferrozine-iron(II) complex.

Spectrophotometric Properties

The resulting tris-Ferrozine-iron(II) complex exhibits a strong absorbance maximum at a wavelength of 562 nm.[1][5][8] This distinct peak allows for highly sensitive and specific quantification of iron using a spectrophotometer. The molar absorptivity of the complex is approximately 27,900 L mol⁻¹ cm⁻¹, which is significantly higher than that of older iron reagents like 1,10-phenanthroline.[1][6]

| Property | Value | Reference |

| Maximum Absorbance (λmax) | 562 nm | [1][5][8] |

| Molar Absorptivity (ε) | ~27,900 L mol⁻¹ cm⁻¹ | [1][6] |

| Stoichiometry (Ferrozine:Fe²⁺) | 3:1 | [1][6] |

| Color of Complex | Magenta | [1][2][6] |

| Optimal pH Range | 4 to 9 | [1][6][7] |

Experimental Protocol: The Ferrozine Assay for Iron Determination

The following protocol provides a standardized method for the quantification of total iron in aqueous samples. This method involves the reduction of any ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) prior to the addition of Ferrozine.

Reagents and Materials

-

Ferrozine Solution (e.g., 1 g/L): Dissolve 0.1 g of Ferrozine in 100 mL of deionized water.

-

Reducing Agent (e.g., Hydroxylamine Hydrochloride or Ascorbic Acid): A 10% (w/v) solution is typically used.[1][9]

-

Buffer Solution (e.g., Ammonium Acetate, pH ~4.5-5.5): To maintain the optimal pH for complex formation.[1]

-

Iron Standard Solution (e.g., 1000 mg/L): For the preparation of a calibration curve.

-

Spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Procedure

-

Sample Preparation:

-

For total iron determination, any particulate matter should be dissolved. This may require an acid digestion step.[1] For dissolved iron, filter the sample.

-

-

Reduction of Ferric Iron:

-

To a known volume of the sample (or standard), add the reducing agent. For example, add 1 mL of 10% hydroxylamine hydrochloride to 50 mL of the sample.

-

Allow sufficient time for the reduction to complete (typically a few minutes).

-

-

pH Adjustment and Complex Formation:

-

Spectrophotometric Measurement:

-

Quantification:

-

Prepare a calibration curve by measuring the absorbance of a series of iron standards of known concentrations.

-

Determine the iron concentration of the sample by comparing its absorbance to the calibration curve.

-

Caption: Standard workflow for the Ferrozine-based iron assay.

Applications of Ferrozine

The high sensitivity, specificity, and ease of use of the Ferrozine assay have led to its widespread adoption in numerous fields.

-

Clinical Diagnostics: Ferrozine is used to determine iron levels in serum and other biological fluids to diagnose and monitor conditions such as iron deficiency anemia and hemochromatosis.[8][9]

-

Environmental Science: The assay is employed to measure iron concentrations in water bodies, wastewater, and soil extracts to assess water quality and environmental contamination.[5]

-

Food Science: Ferrozine is utilized to quantify iron content in fortified foods, beverages, and raw ingredients to ensure nutritional value and compliance with labeling requirements.[5]

-

Pharmaceutical Research: It is used for the precise quantification of iron in drug formulations and to study iron metabolism in various disease models.[5]

-

Nanotechnology: The Ferrozine assay is adapted to quantify the iron content of iron oxide nanoparticles, which have applications in biomedical imaging and drug delivery.[10]

Concluding Remarks

The discovery and development of Ferrozine marked a pivotal moment in analytical chemistry, providing a robust and reliable tool for iron quantification. Its superior sensitivity and specificity, coupled with its cost-effectiveness, have solidified its place as a standard method in laboratories worldwide. The foundational research by Lawrence L. Stookey and the subsequent refinements by numerous scientists have ensured that the Ferrozine assay remains an indispensable technique for researchers, clinicians, and quality control professionals across a multitude of disciplines.

References

-

Stookey, L. L. (1970). Ferrozine---a new spectrophotometric reagent for iron. Analytical Chemistry, 42(7), 779-781. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of Ferrozine. Retrieved from [Link]

-

Dr. Oracle. (2026, February 16). What is ferrozine and how is it used to assess iron status in clinical practice?. Retrieved from [Link]

-

Scribd. (n.d.). Ferrozine Test. Retrieved from [Link]

-

PMA Ltd. (n.d.). Ferrozine Iron Reagent Solution. Retrieved from [Link]

-

Diagnosticum Zrt. (n.d.). IRON FERROZINE. Retrieved from [Link]

-

Anderson, P. J., et al. (n.d.). Ferrozine Assay for Simple and Cheap Iron Analysis of Silica-Coated Iron Oxide Nanoparticles. ChemRxiv. [Link]

-

American Chemical Society. (n.d.). Ferrozine---a new spectrophotometric reagent for iron | Analytical Chemistry. Retrieved from [Link]

-

Matarvattensektionen. (2015, October 30). Determination of total iron by the Ferrozine method. Retrieved from [Link]

-

Wikipedia. (n.d.). GFS Chemicals. Retrieved from [Link]

Sources

- 1. faculty.nres.illinois.edu [faculty.nres.illinois.edu]

- 2. scribd.com [scribd.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. GFS Chemicals - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. pma.uk.com [pma.uk.com]

- 7. matarvattensektionen.se [matarvattensektionen.se]

- 8. droracle.ai [droracle.ai]

- 9. diagnosticum.hu [diagnosticum.hu]

- 10. chemrxiv.org [chemrxiv.org]

Exploratory studies on the application of Ferrozine in cellular iron imaging.

Technical Whitepaper: Ferrozine as the Quantitative Benchmark in Cellular Iron Profiling

Executive Summary

In the landscape of cellular iron imaging, a critical distinction must be made between spatial resolution and quantitative accuracy. While fluorescent probes (e.g., FerroOrange, Calcein-AM) offer real-time spatiotemporal data, they are susceptible to artifacts derived from probe compartmentalization, pH fluctuations, and photo-instability.

Ferrozine (3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine-p,p'-disulfonic acid) serves not as a primary live-cell imaging agent, but as the quantitative "ground truth" required to validate imaging datasets. This guide details the chemical principles, the gold-standard Riemer protocol for cellular lysates, and the strategic integration of Ferrozine to calibrate fluorescence microscopy data.

Part 1: Chemical Principles & Mechanism

Ferrozine is a sulfonated derivative of ferroin that acts as a highly specific bidentate chelator for ferrous iron (

-

Specificity for Fe(II): Ferrozine forms a stable magenta complex with

species, exhibiting a peak absorbance at 562 nm . It does not bind -

Molar Absorptivity: The complex has a high molar extinction coefficient (

), allowing for the detection of iron in the sub-micromolar range (sensitivity limit ~0.2–1.0 nmol). -

Total Iron Quantification: To measure total cellular iron (including

stored in ferritin), the sample must undergo acidic release and reduction .

Reaction Pathway

The detection logic follows this cascade:

Part 2: The Core Protocol (Riemer Method)

This protocol is adapted from the seminal work of Riemer et al. (2004). It is the industry standard for normalizing iron levels in cultured cells (e.g., astrocytes, hepatocytes) to validate imaging observations.

Reagents Preparation

-

Lysis Buffer: 50 mM NaOH or SDS-based lysis buffer.

-

Iron Releasing Reagent: Equal volumes of 1.4 M HCl and 4.5% (w/v)

.[1] -

Detection Reagent:

Step-by-Step Workflow

-

Cell Harvesting:

-

Wash cells (

cells) -

Lyse cells in 200 µL Lysis Buffer. Shake for 2 hours at Room Temperature (RT).

-

-

Iron Release (Digestion):

-

Add 100 µL of Iron Releasing Reagent to the lysate.

-

Incubate at 60°C for 2 hours .

-

Mechanism:[2] The HCl releases iron from transferrin/ferritin;

oxidizes the organic matrix to prevent interference.

-

-

Reduction & Detection:

-

Cool samples to RT.

-

Add 30 µL of Detection Reagent .

-

Incubate for 30 minutes at RT. The ascorbic acid reduces all released

to

-

-

Quantification:

Part 3: Visualization of Experimental Logic

The following diagram illustrates the workflow required to bridge Ferrozine quantification with Fluorescent Imaging.

Figure 1: The Parallel Workflow. Ferrozine quantification (Red path) acts as the calibrator for the relative intensity data derived from fluorescence microscopy (Blue path).

Part 4: Data Interpretation & Comparative Analysis

When conducting exploratory studies, you must correlate the "Relative Fluorescence Units" (RFU) from imaging with the "Absolute Concentration" from Ferrozine.

Table 1: Methodological Comparison

| Feature | Ferrozine Assay | FerroOrange / Calcein-AM |

| Primary Output | Absolute Total Iron (nmol/mg) | Spatial Distribution / Labile Iron Pool (LIP) |

| Target Species | Total Fe (Fe2+ + Fe3+) | Labile Fe2+ (FerroOrange) or Fe2+/3+ (Calcein) |

| Spatial Resolution | None (Bulk Lysate) | Sub-cellular (Lysosomes, Mitochondria) |

| Artifact Risk | Low (Chemical Chelation) | High (Probe leakage, pH sensitivity) |

| Role in Study | Validation / Normalization | Phenotypic Discovery |

Troubleshooting & Critical Controls

-

Copper Interference:

can form a complex with Ferrozine. If working with copper-loaded cells (e.g., Wilson's disease models), add Neocuproine to the detection reagent to mask copper. -

Heme Iron: The standard Riemer protocol releases iron from transferrin and ferritin. However, tightly bound heme iron may require more aggressive acid digestion (e.g., TCA/HCl at 95°C) if heme-iron specifically is the target.

-

Plasticware: Iron is ubiquitous. Use only acid-washed plasticware or iron-free HPLC grade water to prevent background noise.

References

-

Riemer, J., et al. (2004). Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells.[1][5][6][7][8][9] Analytical Biochemistry, 331(2), 370-375.[1][5][7]

-

Stookey, L. L. (1970). Ferrozine—a new spectrophotometric reagent for iron. Analytical Chemistry, 42(7), 779-781.[1]

-

Fish, W. W. (1988). Rapid colorimetric micromethod for the quantitation of complexed iron in biological samples. Methods in Enzymology, 158, 357-364.

-

Hirayama, T., et al. (2019). Fluorescent Probes for the Detection of Iron Ions in Biological Systems. Accounts of Chemical Research. (Contextual comparison for imaging).

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. fluoresceintsa.com [fluoresceintsa.com]

- 3. Flow Injection Tutorial [flowinjectiontutorial.com]

- 4. faculty.nres.illinois.edu [faculty.nres.illinois.edu]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. research.monash.edu [research.monash.edu]

- 8. researchgate.net [researchgate.net]

- 9. Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to Ferrozine for researchers new to iron analysis.

A Technical Whitepaper for Drug Development & Biological Research

Executive Summary

In the landscape of metallomics and drug development, iron quantification is non-trivial. While Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard for total elemental analysis, it lacks the throughput and speciation capabilities required for high-volume biological screening. The Ferrozine assay , developed by Stookey in 1970, remains the most robust colorimetric method for quantifying ferrous iron (

This guide moves beyond basic kit instructions to provide a mechanistic understanding of the chemistry, enabling researchers to build self-validating protocols for serum, cell lysates, and chelator screening assays.

Part 1: The Chemistry of Ferrozine

To troubleshoot an assay, one must understand its molecular engine. Ferrozine is not a stain; it is a highly specific chelator.

The Molecule & Mechanism

Ferrozine (3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine-4′,4′′-disulfonic acid sodium salt) is a sulfonated derivative of ferroin.[1] Its water solubility is derived from the sulfonate groups, making it superior to its hydrophobic predecessor, ferrozine.

-

Reaction Stoichiometry: The reaction is thermodynamically driven to form a stable tris-complex. Three Ferrozine anions (

) coordinate with one ferrous ion ( -

The Signal: This complex absorbs light intensely at 562 nm (Magenta).[1][3]

-

Molar Absorptivity (

):

The "Iron Trap" (Speciation)

Ferrozine is blind to Ferric iron (

-

Feature: It allows for the determination of the

ratio (Redox status). -

Bug: To measure "Total Iron," you must chemically reduce all

to

Part 2: Critical Experimental Parameters

The pH Window

The Ferrozine complex is stable between pH 4 and 9 .[1]

-

< pH 4: The nitrogen atoms in the triazine ring protonate, breaking the chelate.

-

> pH 9: Iron hydroxides (

) precipitate, competing with Ferrozine. -

Optimal Buffer: Ammonium Acetate usually set to pH 4.5 – 5.0. This buffers the acidic protein precipitation step without overshooting into alkalinity.

Reducing Agents (The Activation Step)

Since biological iron is predominantly

| Reducing Agent | Pros | Cons | Recommended Use |

| Ascorbic Acid | Biocompatible, gentle, cheap. | Slower kinetics (requires 10-30 min incubation). | Standard for serum/lysates. |

| Hydroxylamine HCl | Rapid reduction. | Can interfere with downstream enzymatic assays. | Industrial/Water samples.[1] |

| Thioglycolic Acid | Reduces & digests oxides.[2] | Strong odor (thiol), requires ventilation. | Environmental/Mineral samples. |

Interferences

-

Copper (Cu): Forms a complex absorbing at 448 nm. While the peak is distinct, tailing can elevate the 562 nm signal.

-

Mitigation: Add Neocuproine or Thiourea to mask copper.

-

-

EDTA/Citrate: Strong chelators that compete with Ferrozine.

-

Mitigation: The Ferrozine binding constant is high (

), but high concentrations of EDTA will suppress signal. Avoid EDTA plasma; use Heparin.[4]

-

Part 3: Visualization of Workflows

The following diagrams illustrate the chemical mechanism and the standardized workflow for biological samples.

Caption: Figure 1. The Chemical Pathway. Note that Heme iron requires harsh digestion to be detected, a common oversight in "Total Iron" protocols.

Part 4: Standardized Protocol (Biological Fluids)

This protocol is designed for Serum or Cell Lysates . It includes a protein precipitation step to prevent light scattering (turbidity), which is the #1 cause of false positives.

Reagent Preparation

-

Iron Releasing Reagent: 1.4 M HCl + 4.5% (w/v) KMnO4 (Only if Heme digestion is needed). For standard non-heme iron, use 10% Trichloroacetic acid (TCA) in 1M HCl.

-

Iron Detection Reagent:

-

6.5 mM Ferrozine

-

6.5 mM Neocuproine (Copper mask)

-

2.5 M Ammonium Acetate

-

1 M Ascorbic Acid

-

Dissolve in HPLC-grade water.

-

Step-by-Step Workflow

| Step | Action | Critical Note (The "Why") |

| 1. Prep | Acid wash all glassware/plastics in 10% HCl overnight. | Iron is ubiquitous (dust, tap water). Contamination destroys assay sensitivity. |

| 2. Lysis/Release | Mix 100 µL Sample + 100 µL 10% TCA/HCl . Vortex. Incubate 10 min @ 95°C (optional) or Room Temp. | Acid releases Fe from Transferrin.[5][6] TCA precipitates proteins that would scatter light. |

| 3. Clarification | Centrifuge at 12,000 x g for 10 mins. | Pellet the protein debris. Use only the clear supernatant. |

| 4. Reaction | Transfer 150 µL Supernatant to a fresh plate. Add 150 µL Detection Reagent . | The Ammonium Acetate in the detection reagent raises pH to ~4.5, activating Ferrozine. |

| 5. Incubation | Incubate 30 mins at Room Temp (Dark). | Allows Ascorbic Acid time to fully reduce Fe(III) to Fe(II).[7] |

| 6. Measurement | Read Absorbance at 562 nm . | If using a plate reader, pathlength correction is recommended. |

Part 5: Self-Validating Systems (QC)

To ensure trustworthiness (E-E-A-T), you must prove the assay works in your specific matrix.

The Spike Recovery Check

Never trust a standard curve in water when testing serum.

-

-

Aliquot A: Sample only.

-

Aliquot B: Sample + Known Iron Spike (e.g., 5 µM).

-

-

Calculation:

-

Acceptance: 85% - 115%. If < 85%, your matrix is suppressing the signal (likely protein binding or pH issues).

Kinetic Validation

Read the plate at 10 minutes and again at 60 minutes.

-

If the signal increases significantly (>10%) between reads, the reduction of Fe(III) was incomplete, or a slow-reacting interference is present.

Part 6: Advanced Application (Chelator Screening)

In drug development, researchers often use Ferrozine to test the efficacy of novel iron chelators (e.g., for Chelation Therapy).

Caption: Figure 2. Chelator Screening Strategy. A decrease in absorbance indicates the test drug has a higher affinity for Iron than Ferrozine (

References

-

Stookey, L. L. (1970).[9] Ferrozine—a new spectrophotometric reagent for iron.[3][9] Analytical Chemistry, 42(7), 779–781.[3]

-

Riemer, J., et al. (2004). Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells.[3] Analytical Biochemistry, 331(2), 370-375.[3]

-

Im, J., et al. (2013). Interference of ferric ions with ferrous iron quantification using the ferrozine assay. Journal of Microbiological Methods, 95(3), 366-367.

-

Hach Company. (2024). Iron, Total, FerroZine Method 8147. Water Analysis Handbook.

Sources

- 1. faculty.nres.illinois.edu [faculty.nres.illinois.edu]

- 2. matarvattensektionen.se [matarvattensektionen.se]

- 3. Ferrozine I CAS#: 69898-45-9 I spectrophotometric reagent I InvivoChem [invivochem.com]

- 4. bioactiva.com [bioactiva.com]

- 5. kamiyabiomedical.com [kamiyabiomedical.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. ajrconline.org [ajrconline.org]

- 8. jaica.com [jaica.com]

- 9. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Note: High-Fidelity Ferrozine Assay Protocol for the Quantification of Total Iron in Plant Tissue Homogenates

Target Audience: Researchers, Plant Physiologists, and Drug Development Professionals.

Introduction & Mechanistic Principles

Quantifying iron in plant tissues is notoriously challenging due to the presence of recalcitrant cell walls, endogenous chelators (e.g., phytate, citrate, and EDTA from culture media), and highly absorbing background pigments like chlorophyll and anthocyanins. While Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard for elemental analysis, the ferrozine colorimetric assay offers a rapid, cost-effective, and highly accessible alternative for routine high-throughput screening when executed with rigorous controls[1].

The assay's mechanism relies on the highly specific chelation of ferrous iron (Fe²⁺) by the ferrozine ligand (3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine-4',4''-disulfonic acid sodium salt). When three ferrozine molecules bind to a single Fe²⁺ ion, they form a stable, water-soluble magenta complex ([Fe(ferrozine)₃]⁴⁻) that exhibits a sharp absorption peak at 562 nm with a high molar absorptivity of 27,900 M⁻¹ cm⁻¹[2].

Causality in Protocol Design: Because ferrozine exclusively binds Fe²⁺, and plant iron is predominantly stored as Fe³⁺ within ferritin complexes or bound to organic acids, three critical pre-treatment steps dictate the success of this assay:

-

Acid Extraction: Strong acids (e.g., 1 M HCl) are required to denature proteins and liberate iron from endogenous chelators[3].

-

Reduction: A strong reducing agent, such as hydroxylamine hydrochloride, must be introduced to quantitatively convert all liberated Fe³⁺ to Fe²⁺ prior to complexation[1][3].

-

pH Neutralization: The ferrozine-Fe²⁺ complex only forms and remains stable between pH 4 and 9. Because the extraction is highly acidic, a strong buffer (e.g., ammonium acetate) must be added simultaneously with the ferrozine reagent to shift the final reaction pH into the optimal binding range.

Reaction Pathway & Workflow

Figure 1: Ferrozine assay workflow: extraction, reduction, complexation, and measurement.

Materials and Reagents

-

Extraction Buffer: 1 M Hydrochloric Acid (HCl). Note: Use trace-metal grade HCl to avoid background iron contamination.

-

Reducing Agent: 10% (w/v) Hydroxylamine hydrochloride (HAHCl) dissolved in 1 M HCl. Prepare fresh weekly[3].

-

Ferrozine Reagent: 2 mM Ferrozine in 50 mM Ammonium Acetate buffer. Adjust pH to 7.0. (This acts as both the chelating agent and the neutralizing buffer).

-

Iron Standards: 100 mM Ferrous ammonium sulfate hexahydrate stock in 0.1 M HCl. Dilute to working concentrations (0, 10, 20, 50, 100, 200 µM).

-

Consumables: 1.5 mL microcentrifuge tubes, 96-well clear flat-bottom microplates.

Step-by-Step Methodology

Step 1: Tissue Homogenization

-

Harvest plant tissue (e.g., leaves, roots) and wash thoroughly with 0.1 mM CaSO₄ followed by Milli-Q water to remove surface-bound iron.

-

Flash-freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead beater.

-

Weigh exactly 50 mg of frozen tissue powder into a 1.5 mL microcentrifuge tube.

Step 2: Acid Extraction 4. Add 500 µL of 1 M HCl to the tissue powder. 5. Vortex vigorously for 30 seconds to ensure complete suspension. 6. Incubate the homogenate at 95°C for 30 minutes in a thermomixer. This thermal acid digestion is critical to ensure the complete release of protein-bound iron[3]. 7. Centrifuge at 12,000 × g for 10 minutes at room temperature. Transfer the clear supernatant to a new tube.

Step 3: Reduction 8. In a 96-well plate, add 20 µL of the sample supernatant to 80 µL of the 10% HAHCl reducing agent[3]. 9. Incubate at 37°C for 30 minutes in the dark to allow complete reduction of Fe³⁺ to Fe²⁺[1][3].

Step 4: Complexation 10. Add 100 µL of the Ferrozine Reagent (in Ammonium Acetate) to each well. The buffer will neutralize the HCl, bringing the final pH to ~5.5, which is ideal for complexation. 11. Incubate for 15 minutes at room temperature in the dark to allow the magenta complex to fully develop[3].

Step 5: Measurement 12. Measure the absorbance at 562 nm using a microplate reader[2].

Self-Validating Quality Control System

To ensure trustworthiness and data integrity, this protocol must be executed as a self-validating system. Plant matrices are highly variable; therefore, internal controls are mandatory to rule out false positives from pigments or false negatives from endogenous chelators.

Figure 2: Self-validating quality control system for the ferrozine iron assay.

-

Reagent Blank: 1 M HCl + Reductant + Ferrozine. Subtract this from standards to account for trace iron in reagents.

-

Sample Blank (Critical): 20 µL Sample + 80 µL Reductant + 100 µL Ammonium Acetate buffer (WITHOUT Ferrozine). Plant pigments absorb broadly. Subtracting the sample blank from the sample's ferrozine reading isolates the true iron signal.

-

Spike-Recovery: Add a known concentration of Fe²⁺ standard to a parallel tissue sample prior to extraction. Recovery should be 90-110%. If lower, endogenous chelators are out-competing ferrozine, requiring a harsher digestion (e.g., HNO₃/H₂O₂)[1].

Quantitative Data & Troubleshooting

Table 1: Expected Linearity and Assay Parameters

| Parameter | Value / Description |

| Linear Range | 10 – 300 µM (in final well volume) |

| Limit of Detection (LOD) | ~0.5 µM |

| Absorbance Maximum (λmax) | 562 nm |

| Molar Extinction Coefficient | 27,900 M⁻¹ cm⁻¹ |

| Optimal pH Range | 4.0 – 9.0 |

Table 2: Mechanistic Troubleshooting Guide

| Issue | Potential Cause | Mechanistic Solution |

| High background absorbance | Plant pigments (e.g., chlorophyll) | Subtract a sample-specific blank (exclude ferrozine) from the final calculation. |

| Low iron recovery in spikes | Incomplete tissue digestion | Increase incubation time at 95°C or utilize a stronger oxidative acid (HNO₃/H₂O₂) for highly recalcitrant tissues. |

| Signal fading over time | Incomplete reduction or low pH | Ensure sufficient hydroxylamine is present; verify final well pH is >4.0 using the ammonium acetate buffer. |

References

-

Stookey, L. L. (1970). Ferrozine---a new spectrophotometric reagent for iron. Analytical Chemistry. URL:[Link]

- Li, Y., et al. (2023). An Improved Ferrozine-Based Protocol for Safe, Reproducible, and Accurate Quantification of Iron in Biological and Chemical Samples. Molecules (via PMC).

- Comparative transcriptomic analysis revealed important processes underlying the static magnetic field effects on Arabidopsis. Frontiers in Plant Science.

- The Yellowing of Dry-Powder Plant Tissue Culture Media. PhytoTech Labs.

- Iron Determination (Ferrozine Assay) - Labor. uni-tuebingen.de.

Sources

- 1. An Improved Ferrozine-Based Protocol for Safe, Reproducible, and Accurate Quantification of Iron in Biological and Chemical Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | Comparative transcriptomic analysis revealed important processes underlying the static magnetic field effects on Arabidopsis [frontiersin.org]

Application Note: High-Precision Quantification of Iron in Wastewater Using the Ferrozine Method

Abstract & Scope

This application note details a robust protocol for the quantification of Total Iron (

Scientific Principle

The Ferrozine method relies on the formation of a stable, magenta-colored complex between ferrous iron (

Reaction Mechanism

-

Digestion: Wastewater samples often contain iron complexed with organic ligands or suspended as oxides. Acid-heat digestion solubilizes these forms into free ferric iron (

). -

Reduction: Since Ferrozine specifically chelates

, all -

Complexation: At a buffered pH (typically 3.2 – 6.0), three Ferrozine anions chelate one ferrous ion to form a stable complex with peak absorbance at 562 nm .

[1]

Reaction Pathway Diagram

Figure 1: Chemical reaction pathway from complex wastewater matrix to detectable chromophore.[2][3]

Reagents & Equipment

Critical Reagents

-

Iron Standard Solution (1000 mg/L): NIST-traceable.

-

Ferrozine Reagent: Dissolve 5.1 g of Ferrozine in 100 mL of DI water. Store in amber bottle.

-

Iron Reducing Reagent: Dissolve 10 g Hydroxylamine Hydrochloride in 100 mL DI water.

-

Buffer Solution: Dissolve 400 g Ammonium Acetate in 500 mL DI water; add 350 mL glacial acetic acid. Dilute to 1 L. (Target pH ~5.5).

-

Digestion Acids: Nitric Acid (

, trace metal grade) and Hydrochloric Acid (

Equipment

-

Digestion Block or Hot Plate (capable of 105°C).

-

0.45 µm Membrane Filters (for Dissolved Iron).

-

Acid-washed glassware (soaked in 10% HCl for >24h).

Experimental Protocol

Sample Collection & Preservation[7]

-

Container: Acid-washed HDPE or glass.

-

Preservation: Acidify to pH < 2 with conc.

immediately upon collection to prevent precipitation. -

Holding Time: 6 months.

Pre-treatment: Acid Digestion (For Total Iron)

Note: For Dissolved Iron, filter sample through 0.45 µm membrane before acidification and skip digestion.

-

Transfer 100 mL of well-mixed, acid-preserved sample into a beaker.

-

Add 2 mL conc.

and 1 mL conc.[5] -

Heat on a hot plate at 85°C - 95°C (do not boil) until volume reduces to ~20 mL.

-

Ensure no precipitation occurs. If necessary, add more acid.

-

Cool and quantitatively transfer to a 50 mL volumetric flask .

-

Dilute to mark with DI water.[6] This is your Digested Sample .

Analytical Procedure

-

Blank Preparation: Use 10 mL of DI water treated exactly as the sample (including digestion reagents).

-

Sample Preparation: Pipette 10 mL of Digested Sample into a clean vial.

-

Reduction: Add 0.5 mL of Iron Reducing Reagent (Hydroxylamine HCl). Mix and wait 5 minutes.

-

Buffer: Add 1.0 mL of Buffer Solution. Check pH (should be 3.5 - 5.5).

-

Color Development: Add 0.5 mL of Ferrozine Reagent.

-

Incubation: Mix well and incubate for 10 minutes (full color stability).

-

Measurement: Zero spectrophotometer with the Blank. Measure Absorbance of Sample at 562 nm .

Workflow Diagram

Figure 2: Operational workflow distinguishing Total vs. Dissolved Iron processing.

Data Analysis & Calculation

Calibration Curve

Prepare standards at 0.1, 0.5, 1.0, 2.0, and 5.0 mg/L Fe. Plot Absorbance (y-axis) vs. Concentration (x-axis).[7] Ensure

Calculation Formula

Calculate the iron concentration in the original wastewater sample using the Beer-Lambert Law, accounting for the concentration factor during digestion.

Where:

- = Absorbance of sample.[1]

- = Absorbance of reagent blank.

-

= Slope of calibration curve (

- = Final volume after digestion (e.g., 50 mL).

- = Initial sample volume used for digestion (e.g., 100 mL).

- = Dilution Factor (if further dilution was required).

Example Data Table

| Standard (mg/L) | Absorbance (562 nm) | Calculated Slope |

| 0.00 (Blank) | 0.000 | - |

| 0.10 | 0.048 | 0.480 |

| 0.50 | 0.242 | 0.484 |

| 1.00 | 0.485 | 0.485 |

| 2.00 | 0.970 | 0.485 |

| Sample A | 0.310 | Result: 0.64 mg/L |

Interference Management

Wastewater matrices are chemically diverse. The following table outlines common interferences and mitigation strategies.

| Interfering Substance | Effect | Mitigation Strategy |

| Cyanide ( | Complexes Fe, preventing reaction. | Acid digestion (boiling with HCl) volatilizes cyanide. |

| Nitrite ( | Oxidizes | Boil with acid; Sulfamic acid can be added to remove nitrite. |

| Strong Oxidizers | Destroy Ferrozine reagent. | Ensure complete reduction with excess Hydroxylamine HCl. |

| Copper ( | May form complex absorbing at 450nm. | Ferrozine is highly specific; Cu interference is minimal at 562 nm unless Cu > 10 mg/L. Mask with thiourea if necessary. |

| Turbidity | False high absorbance. | Digestion usually clarifies. If persistent, filter or use "Sample Blank" (Sample + Buffer + Reducing Agent, NO Ferrozine). |

Quality Control (QC)

To ensure data trustworthiness (E-E-A-T), every batch must include:

-

Method Blank: Verifies reagents are iron-free.

-

Laboratory Control Sample (LCS): A known standard processed through the digestion step (Recovery 90-110%).

-

Matrix Spike: Spike a real sample with known Fe concentration to assess matrix inhibition (Recovery 80-120%).

-

Duplicate: Analyze one sample in duplicate (RPD < 10%).

References

-

Stookey, L. L. (1970). Ferrozine—A New Spectrophotometric Reagent for Iron.[4][7] Analytical Chemistry, 42(7), 779–781. Link

-

U.S. EPA. (1992). Method 200.2: Sample Preparation Procedure for Spectrochemical Determination of Total Recoverable Elements. Environmental Protection Agency.[5] Link

-

Hach Company. (2014). Iron, FerroZine Method 8147.[8][9][10] Water Analysis Handbook. Link

-

Viollier, E., et al. (2000). The ferrozine method revisited: Fe(II)/Fe(III) determination in natural waters.[7] Applied Geochemistry, 15(6), 785-790. Link

Sources

- 1. matarvattensektionen.se [matarvattensektionen.se]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. mdpi.com [mdpi.com]

- 4. faculty.nres.illinois.edu [faculty.nres.illinois.edu]

- 5. www2.gov.bc.ca [www2.gov.bc.ca]

- 6. cdn.hach.com [cdn.hach.com]

- 7. researchgate.net [researchgate.net]

- 8. desalytics.com [desalytics.com]

- 9. scribd.com [scribd.com]

- 10. scribd.com [scribd.com]

Protocol: Quantitative Determination of Total Iron in Nanoparticle Suspensions via Acid-Assisted Ferrozine Assay

Abstract & Scope

Accurate quantification of total iron concentration is the cornerstone of reproducibility in nanomedicine, particularly for Iron Oxide Nanoparticles (IONPs) used in MRI contrast, magnetic hyperthermia, and drug delivery. While Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard for elemental analysis, it is often resource-intensive and low-throughput.

This Application Note details a robust, self-validating Colorimetric Ferrozine Assay . Unlike standard water testing kits, this protocol includes a critical Acid Digestion step optimized for crystalline nanoparticles, ensuring the complete breakdown of the iron lattice (magnetite/maghemite) into free ions prior to quantification.

Key Performance Indicators:

-

Linear Range:

( -

Sensitivity:

.[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Throughput: 96-well plate compatible.

Scientific Principles

The quantification relies on a three-stage chemical transformation. Nanoparticulate iron is chemically inert and does not react with chromophores. It must be processed as follows:

-

Lattice Destabilization (Digestion): Concentrated acid and heat dissolve the iron oxide crystal lattice (

or -

Reduction: Since Ferrozine specifically chelates ferrous iron (

), all ferric iron ( -

Chelation: Ferrozine (3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine-4',4''-disulfonic acid sodium salt) forms a stable, magenta-colored complex with

at a 3:1 molar ratio.

Mechanism Visualization

Figure 1: Chemical pathway from solid nanoparticle to quantifiable chromophore.

Reagents & Equipment

Critical Reagents

| Reagent | Concentration | Role | Notes |

| Hydrochloric Acid (HCl) | 12 M (37%) | Digestion Agent | Must be trace-metal grade. |

| Ascorbic Acid | 1.2 M | Reducing Agent | Prepare fresh weekly. Light sensitive. |

| Ammonium Acetate | 5.0 M | Buffer | Adjusts pH to ~4.5–7.0 for optimal chelation. |

| Ferrozine Reagent | 10 mM | Chromophore | Dissolve in water. Stable for months if protected from light. |

| Iron Standard | 1000 ppm | Calibration | Purchase NIST-traceable |

| NaOH | 5.0 M | Neutralizer | Used only if acid content is too high for the buffer. |

Equipment

-

Spectrophotometer: Microplate reader capable of reading at 562 nm .

-

Heating Block: Capable of maintaining

. -

Acid-Resistant Tubes: 1.5 mL Eppendorf tubes (ensure caps seal tightly to prevent evaporation).

Experimental Protocols

Protocol A: Robust Acid Digestion (The "Gold Standard")

Purpose: To fully dissolve the crystal lattice of robust nanoparticles (e.g., sintered magnetite).

-

Sample Prep: Aliquot 50

of IONP suspension into a 1.5 mL microcentrifuge tube. -

Acidification: Add 50

of 12 M HCl (Concentrated).-

Note: If particles are silica-coated, use a mixture of 12M HCl and Ascorbic Acid, as Ascorbic Acid aids in etching the silica matrix [1].

-

-

Incubation: Seal tubes with parafilm to prevent evaporation. Incubate at 60°C for 2 hours .

-

Checkpoint: The solution should turn bright yellow (Fe3+) or clear. If turbidity remains, extend time or increase temp to 90°C.

-

-

Neutralization/Dilution: Add 200

of DI water to dilute the acid.-

Caution: The sample is still highly acidic. The buffer in the next step must have enough capacity to neutralize this.

-

Protocol B: The Ferrozine Assay (Quantification)

Purpose: To quantify the iron in the digested sample.[2]

-

Working Reagent Preparation: Mix the following immediately before use (Scale as needed):

-

1 part Ferrozine (10 mM)

-

1 part Ascorbic Acid (1.2 M)[2]

-

2 parts Ammonium Acetate (5 M)

-

Result: This "Iron Detection Reagent" buffers the acid, reduces the iron, and chelates it in one step.

-

-

Plate Loading:

-

Sample: Add 50

of the Digested Sample (from Protocol A) to a well. -

Reagent: Add 150

of the Iron Detection Reagent. -

Blank: Add 50

of 2M HCl (mock digested water) + 150

-

-

Incubation: Incubate at room temperature for 30 minutes in the dark.

-

Measurement: Measure Absorbance at 562 nm (

).

Workflow Diagram

Figure 2: Operational workflow for the Ferrozine assay.

Data Analysis & Validation

Standard Curve Construction

Prepare a serial dilution of the Iron Standard (0, 10, 20, 40, 80, 100

-

Plot

(y-axis) vs. Concentration (x-axis). -

Validity Check: The slope should be linear (

).

Calculation

Self-Validation (The "E-E-A-T" Check)

To ensure your assay is working correctly without external validation, calculate the Molar Extinction Coefficient (

-

According to Beer-Lambert Law (

):-

Path length (

) for 200 -

Literature

for Ferrozine-Fe is 27,900

-

-

Validation: If your calculated

deviates by >15%, your reagents are degraded or your pipetting is inaccurate.

Troubleshooting & Pitfalls

| Problem | Probable Cause | Corrective Action |

| Turbidity in Well | Incomplete digestion or Silica precipitation. | Centrifuge sample at 10,000xg for 5 min. Measure supernatant. Iron ions are soluble; nanoparticles are not. |

| Low Signal | pH is too acidic (< 4.0). | The 12M HCl overwhelmed the Ammonium Acetate buffer. Add 10 |

| High Background | Iron contamination.[3][5] | Use plasticware only (glass leaches iron). Use trace-metal grade acids. |

| Color Fades | Oxidation of Ferrozine.[6] | Ensure Ascorbic Acid is fresh. Keep plate in the dark. |

Comparative Analysis: Ferrozine vs. ICP-MS

For regulatory submissions, ICP-MS is often required. However, Ferrozine is excellent for routine screening.

| Feature | Ferrozine Assay | ICP-MS |

| Cost | Low (< $1 / sample) | High (> $50 / sample) |

| Limit of Detection | ||

| Matrix Tolerance | Moderate (pH sensitive) | High (after digestion) |

| Throughput | High (96/384 well) | Low (Sequential) |

References

-

Ring, H. L., et al. (2018).[2] Ferrozine Assay for Simple and Cheap Iron Analysis of Silica-Coated Iron Oxide Nanoparticles.[2] ChemRxiv.[2] Available at: [Link]

-

Stookey, L. L. (1970). Ferrozine---a new spectrophotometric reagent for iron.[7] Analytical Chemistry, 42(7), 779–781. Available at: [Link]

-

Pradhan, P., et al. (2016). Quality assurance of iron oxide nanoparticles for biomedical applications.[2][8] Journal of Controlled Release. Available at: [Link]

Sources

- 1. faculty.nres.illinois.edu [faculty.nres.illinois.edu]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. images.hach.com [images.hach.com]

- 4. zaguan.unizar.es [zaguan.unizar.es]

- 5. pepolska.pl [pepolska.pl]

- 6. Antioxidant activity of Ferrozine–iron–amino acid complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. matarvattensektionen.se [matarvattensektionen.se]

- 8. Improving the reliability of the iron concentration quantification for iron oxide nanoparticle suspensions: a two-institutions study - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Determination of Iron Speciation (Fe²⁺/Fe³⁺) in Aqueous Samples via the Ferrozine Method

[1][2][3][4]

Introduction & Scope

Iron plays a critical role in both environmental systems and biological formulations. However, measuring total iron is often insufficient; the oxidation state—ferrous (Fe²⁺) vs. ferric (Fe³⁺)—dictates bioavailability, solubility, and reactivity.

This guide details the Ferrozine Method , the gold standard for colorimetric iron speciation. Originally described by Stookey (1970), this method utilizes the chelator 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine-p,p'-disulfonic acid monosodium salt hydrate (Ferrozine).

Why this method?

-

Specificity: Ferrozine reacts specifically with Fe²⁺ to form a stable magenta complex.

-

Sensitivity: High molar absorptivity (

) allows detection in the low -

Versatility: By using a reducing agent on a parallel aliquot, Total Iron is measured. Fe³⁺ is then derived mathematically.[1]

Scientific Principle

The assay relies on a split-stream workflow.

-

Direct Fe²⁺ Measurement: Ferrozine binds Fe²⁺ at a buffered pH (typically 5.5) to form the complex

. This complex absorbs strongly at 562 nm .[2] -

Total Iron Measurement: A separate aliquot is treated with a reducing agent (Hydroxylamine Hydrochloride or Ascorbic Acid). This converts all present Fe³⁺ into Fe²⁺. Subsequent addition of Ferrozine measures the Total Iron.

-

Fe³⁺ Calculation: The difference between Total Iron and biochemical Fe²⁺ yields the Fe³⁺ concentration.

Reaction Logic Diagram

Figure 1: Logical flow of the Ferrozine speciation assay.[1][3][4] The differential measurement allows for the quantification of the transient Fe³⁺ species.

Materials & Reagents

Equipment

-

Spectrophotometer: Capable of reading at 562 nm.[1]

-

Cuvettes: 1 cm path length (standard) or 5 cm (for trace analysis < 50

). -

Acid-Washed Glassware: All glassware must be soaked in 10% HCl or HNO₃ for 24 hours and rinsed with Milli-Q water to remove background iron.

Reagents

-

Ferrozine Reagent: 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine-p,p'-disulfonic acid monosodium salt.[5]

-

Buffer (pH 5.5): Ammonium Acetate (

). -

Reducing Agent: Hydroxylamine Hydrochloride (

) (Preferred for water analysis) or Ascorbic Acid (Alternative for biologicals). -

Acidifier: HCl (Trace Metal Grade).

-

Iron Standard: 1000 mg/L Fe standard solution (NIST traceable).

Experimental Protocols

Protocol A: Reagent Preparation

Store all reagents in the dark. Iron is ubiquitous; use ultrapure water (18.2 MΩ) for all preparations.

-

Ferrozine Solution (10 mM): Dissolve 0.51 g of Ferrozine in 100 mL of ultrapure water.

-

Ammonium Acetate Buffer (pH 5.5): Dissolve 250 g of Ammonium Acetate in 150 mL water. Add 700 mL glacial acetic acid. Adjust pH to 5.5 using NaOH or Acetic Acid. Dilute to 1 L.

-

Reducing Solution (1.4 M): Dissolve 10 g of Hydroxylamine Hydrochloride in 100 mL of 2 M HCl.

Protocol B: Sample Collection & Preservation (Critical)

Iron speciation is highly sensitive to oxidation. Improper sampling will result in false high Fe³⁺ values.

-

Filtration: If distinguishing dissolved vs. particulate iron, filter immediately (0.2

or 0.45 -

Acidification: Immediately acidify the sample to pH < 2 using concentrated HCl (approx. 2-4 mL per Liter).

-

Note: This halts biological activity and prevents Fe²⁺ oxidation and Fe³⁺ precipitation.

-

Protocol C: The Assay Workflow

Step 1: Calibration Curve

Prepare standards ranging from 0 to 2.0 mg/L (ppm) Fe using the Iron Standard. Treat these standards exactly as the "Total Iron" samples below to account for matrix effects.

Step 2: Sample Measurement

For each water sample, prepare two cuvettes/tubes:

| Step | Reagent / Action | Tube 1: Ferrous Iron (Fe²⁺) | Tube 2: Total Iron (Fe_tot) |

| 1 | Sample Volume | 1.0 mL | 1.0 mL |

| 2 | Reductant | None (Add 0.5 mL DI Water) | Add 0.5 mL Hydroxylamine HCl |

| 3 | Incubation (Reduction) | N/A | Wait 10 mins (allows Fe³⁺ |

| 4 | Buffer Addition | Add 0.5 mL Ammonium Acetate | Add 0.5 mL Ammonium Acetate |

| 5 | Ferrozine Addition | Add 0.1 mL Ferrozine Solution | Add 0.1 mL Ferrozine Solution |

| 6 | Color Development | Wait 5-10 mins (Dark) | Wait 5-10 mins (Dark) |

| 7 | Measurement | Read Absorbance @ 562 nm ( | Read Absorbance @ 562 nm ( |

Data Analysis & Calculation

Calculation via Calibration Curve (Recommended)[4][8]

-

Plot Absorbance vs. Concentration (mg/L) for your standards.

-

Determine the slope (

) and intercept ( -

Calculate concentrations:

Calculation via Molar Absorptivity (Beer's Law)

If a calibration curve is not feasible, use the molar extinction coefficient (

- (Stookey, 1970).

-

Path length (

) = 1 cm.[6]

Note: To convert Molar (mol/L) to mg/L (ppm), multiply by the atomic weight of Iron (55.845 g/mol ) and then by 1000.

Troubleshooting & Interferences

Common Interferences[10]

-

Copper (Cu) & Cobalt (Co): Can form colored complexes with Ferrozine.[7] However, the reaction is slower or occurs at different pH optima. If Cu/Co > 5 mg/L, masking agents (like thiourea for Cu) may be required, though this is rare in standard water samples.

-

Strong Chelators (EDTA/Citrate): In drug development formulations, strong chelators may compete with Ferrozine.

-

Solution: Extend incubation time (up to 24h) or use acid digestion to release sequestered iron before analysis.

-

-

Light: The Ferrozine complex is light-sensitive over long periods. Keep samples in the dark during color development.

Self-Validating the System

To ensure trustworthiness (E-E-A-T), run a Spike Recovery Test :

Workflow Visualization

Figure 2: Step-by-step bench protocol for differential iron analysis.

References

-

Stookey, L. L. (1970). Ferrozine: A New Spectrophotometric Reagent for Iron.[2][13] Analytical Chemistry, 42(7), 779–781.

-

Viollier, E., et al. (2000). The ferrozine method revisited: Fe(II)/Fe(III) determination in natural waters.[5] Applied Geochemistry, 15(6), 785-790.

-

Jeitner, T. M. (2014). Optimized Ferrozine-based Assay for Dissolved Iron. Cold Spring Harbor Protocols.

Sources

- 1. matarvattensektionen.se [matarvattensektionen.se]

- 2. scribd.com [scribd.com]

- 3. Flow Injection Tutorial [flowinjectiontutorial.com]

- 4. scribd.com [scribd.com]

- 5. scribd.com [scribd.com]

- 6. diagnosticum.hu [diagnosticum.hu]

- 7. faculty.nres.illinois.edu [faculty.nres.illinois.edu]

- 8. Preparation and iron redox speciation study of the Fe(II)-binding antimicrobial protein calprotectin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. archem.com.tr [archem.com.tr]

- 10. kamiyabiomedical.com [kamiyabiomedical.com]

- 11. icientifica.com [icientifica.com]

- 12. chemetrics.b-cdn.net [chemetrics.b-cdn.net]

- 13. researchgate.net [researchgate.net]

Application of Ferrozine in studying iron uptake and metabolism in bacteria.

[1]

Abstract

Iron is a critical micronutrient for bacterial growth, virulence, and biofilm formation.[1] While Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard for elemental analysis, it is often inaccessible for high-throughput screening. The Ferrozine assay offers a robust, cost-effective, and colorimetric alternative for quantifying iron at the sub-micromolar level. This guide details the application of Ferrozine (3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine-p,p′-disulfonic acid monosodium salt) to measure total intracellular iron, determine Fe(II)/Fe(III) redox speciation, and monitor iron uptake kinetics in bacterial systems.

Introduction & Principle

The Biological Context

Bacteria have evolved sophisticated systems to acquire iron, including siderophore secretion (for Fe(III)) and specific transporters for ferrous iron (Feo system).[1] Understanding the dynamics of these systems requires distinguishing between:

-

Total Cellular Iron: The pool of iron accumulated for metabolic use.

-

Redox Speciation: The ratio of Fe(II) (soluble, toxic) to Fe(III) (insoluble, storage).

-

Extracellular Reduction: The capacity of bacteria to reduce environmental Fe(III) to Fe(II) for uptake.

Assay Principle

Ferrozine is a sulfonated derivative of diphenyltriazine. It functions as a bidentate chelating agent that reacts specifically with ferrous iron (Fe²⁺) to form a stable, magenta-colored complex (

-

Specificity: Ferrozine does not bind Ferric iron (Fe³⁺).[2]

-

Total Iron Measurement: To measure total iron, all Fe³⁺ in the sample must first be reduced to Fe²⁺ using a reducing agent (e.g., Hydroxylamine HCl or Ascorbic Acid).

-

Quantification: The molar extinction coefficient (

) is approximately 27,900 M⁻¹cm⁻¹ , allowing for sensitive detection (Limit of Detection ~ 0.2-1.0 µM).

Reaction Mechanism Visualization

Figure 1: Reaction mechanism.[3][4] Fe(III) must be reduced to Fe(II) before it can be chelated by Ferrozine to form the light-absorbing complex.[5]

Experimental Protocols

Protocol A: Quantification of Total Intracellular Iron

This protocol is optimized for E. coli, Pseudomonas, and S. aureus. It includes a critical washing step to remove surface-bound iron, which is a common source of error.

Reagents:

-

Wash Buffer: PBS + 1 mM EDTA (to remove surface iron), followed by PBS alone.

-

Lysis/Release Reagent: 50 mM NaOH (alkaline lysis) and 10 mM HCl (neutralization) OR 6M HCl (acid hydrolysis). Recommendation: Use Acid Hydrolysis for total iron including heme.

-

Iron Releasing Reagent (Permanganate): 1.4 M HCl + 4.5% (w/v) KMnO₄ (oxidizes heme to release Fe).

-

Detection Reagent: 6.5 mM Ferrozine, 6.5 mM Neocuproine (masks Copper), 2.5 M Ammonium Acetate, 1 M Ascorbic Acid.

Workflow:

-

Harvest: Centrifuge bacterial culture (OD₆₀₀ ~ 0.5–1.0) at 4,000 × g for 10 min.

-

Wash (Critical):

-

Resuspend pellet in PBS + 1 mM EDTA . Incubate 5 min (removes loosely bound surface iron).

-

Centrifuge and discard supernatant.

-

Resuspend in PBS (no EDTA) to wash away chelator. Centrifuge again.

-

-

Lysis & Iron Release:

-

Resuspend pellet in 100 µL 50 mM NaOH . Incubate 2 hrs at RT (or boil 10 min).

-

Add 100 µL Iron Releasing Reagent (HCl/KMnO₄) .

-

Incubate at 60°C for 2 hours . (This step degrades ferritin and heme proteins).

-

-

Detection:

-

Add 30 µL of Detection Reagent to 100 µL of lysate in a 96-well plate.

-

Incubate 30 min at RT (allows reduction of Fe³⁺ to Fe²⁺ by ascorbic acid).

-

-

Measurement: Read Absorbance at 562 nm .

-

Normalization: Normalize [Fe] to total protein concentration (BCA assay) or OD₆₀₀ of the original culture.

Protocol B: Iron Speciation (Fe²⁺/Fe³⁺ Ratio)

To determine the redox state, you perform two parallel measurements.

-

Sample Prep: Process samples immediately under low-light or anaerobic conditions to prevent auto-oxidation of Fe²⁺.

-

Measurement 1 (Fe²⁺ only): Add Ferrozine buffer without a reducing agent (Ascorbic acid/Hydroxylamine). This measures only pre-existing ferrous iron.

-

Measurement 2 (Total Iron): Add Ferrozine buffer with reducing agent.

-

Calculation:

Data Analysis & Interpretation

Standard Curve Generation

Prepare a standard curve using Ferrous Ammonium Sulfate (Mohr's salt) or FeCl₃ (must be reduced first) in the range of 0 – 100 µM .

-

Linearity: The assay is linear up to ~100 µM. Samples above this must be diluted.

-

Blanking: Always subtract the absorbance of a "Reagent Blank" (Buffer + Ferrozine) from samples.

Comparative Technology Assessment

| Feature | Ferrozine Assay | ICP-MS | Atomic Absorption (AAS) |

| Target | Fe²⁺ (Total after reduction) | Elemental Iron ( | Elemental Iron |

| Sensitivity | ~0.5 µM (Low-Medium) | < 0.001 µM (High) | ~0.1 µM (Medium) |

| Throughput | High (96/384-well plate) | Low (Sequential injection) | Low |

| Speciation | Yes (Fe²⁺ vs Fe³⁺) | No (unless coupled with LC) | No |

| Cost | Low (<$0.10 / sample) | High (>$20 / sample) | Medium |

| Interference | Copper (Cu²⁺), Heme (requires digestion) | Polyatomic interferences | Matrix effects |

Biological Pathway Visualization

This diagram illustrates the flow of iron from the extracellular environment into the bacterial cytoplasm and how the Ferrozine assay interrogates these pools.

Figure 2: Bacterial Iron Uptake Pathways and Assay Intervention Points. Protocol A disrupts storage (Ferritin) to measure total iron, while Protocol B targets the labile Fe(II) pool.

Troubleshooting & Expert Tips

-